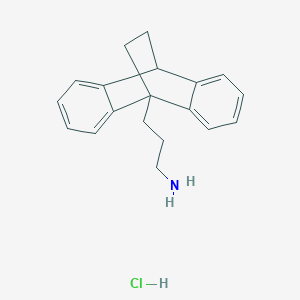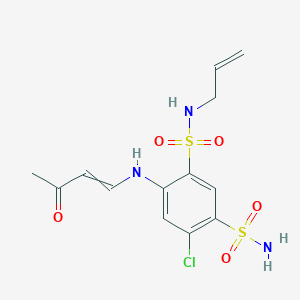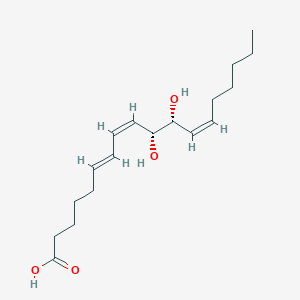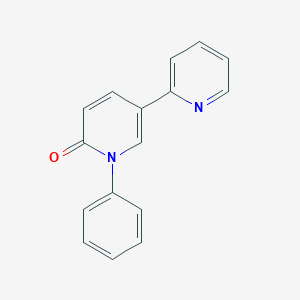
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, including one-pot synthesis methods that combine several reactants to form complex structures efficiently. For example, Özdemir et al. (2015) described a novel one-pot synthesis of a heterocyclic compound with structural similarities, emphasizing the efficiency of such methods in creating intricate molecular architectures from simpler molecules (Özdemir et al., 2015).
Molecular Structure Analysis
Molecular structure determination is critical in understanding the properties and reactivity of heterocyclic compounds. X-ray crystallography, alongside theoretical methods like Density Functional Theory (DFT), provides insights into the geometric parameters, vibrational wavenumbers, and electronic structures of these molecules. The work by Özdemir et al. (2015) is an example where both experimental and theoretical approaches were used to analyze the molecular structure of a complex heterocyclic compound, offering detailed insights into its geometric and electronic characteristics.
Chemical Reactions and Properties
Heterocyclic compounds, including dihydropyridines, participate in various chemical reactions, showcasing their versatile reactivity. These reactions include hydride transfers, alcohol eliminations, and pyridine fixations on carbene carbon, leading to the formation of new classes of compounds. Rudler et al. (1996) explored such reactions in the context of organometallic synthesis, highlighting the reactivity of dihydropyridines with alkoxycarbene complexes (Rudler et al., 1996).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, Hiscock et al. (2019) reported on the phase behavior and fluorescent properties of a pyridin-2-yl-containing compound, demonstrating how structural features impact physical properties and functionality (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including their reactivity and stability, are central to their applications in synthesis and drug development. The synthesis and structural investigations by Kumar et al. (2020) on a pyridin-4-yl-containing compound offer insights into its chemical behavior, including potential pharmaceutical applications (Kumar et al., 2020).
Applications De Recherche Scientifique
1. Medicinal Chemistry
- Summary of the Application : Pyridinones, such as “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one”, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
- Methods of Application : The physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding . This is achieved through feasible synthesis routes via established condensation reactions .
- Results or Outcomes : Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
2. Anti-Fibrosis Activity
- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results or Outcomes : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
3. Antiepileptic Agent
- Summary of the Application : Perampanel, a compound that includes “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one”, is a novel, orally active, prospective antiepileptic agent currently in development for refractory partial-onset seizures .
- Methods of Application : The pharmacology of perampanel and its antiseizure activity are assessed in preclinical models .
4. AMPA Receptor Antagonist
- Summary of the Application : “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one” has been used in the development of perampanel, an extremely potent non-competitive AMPA receptor antagonist .
- Methods of Application : An activity-guided SAR optimization study was performed by manipulating individual aryl groups at 1,3,5-positions of the pyridinone ring .
- Results or Outcomes : Perampanel was revealed to be an extremely potent non-competitive AMPA receptor antagonist with an IC50 value of 60 nM .
5. Antimicrobial Agent
- Summary of the Application : Pyridinone derivatives, including “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one”, have been found to exhibit various biological activities, including antimicrobial effects .
- Methods of Application : The antimicrobial activity of these compounds is typically evaluated using established microbiological techniques, such as disk diffusion or broth dilution methods .
- Results or Outcomes : While the specific results or outcomes of this application are not detailed in the source, the broad antimicrobial activity of pyridinone derivatives suggests promising results .
6. Antitumor Agent
- Summary of the Application : Pyridinone derivatives, including “1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one”, have been found to exhibit antitumor effects .
- Methods of Application : The antitumor activity of these compounds is typically evaluated using established cell-based assays, such as MTT or cell proliferation assays .
- Results or Outcomes : While the specific results or outcomes of this application are not detailed in the source, the broad antitumor activity of pyridinone derivatives suggests promising results .
Propriétés
IUPAC Name |
1-phenyl-5-pyridin-2-ylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMGQOABUXDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610094 | |
| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |
CAS RN |
381725-50-4 | |
| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-5-pyridin-2-ylpyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

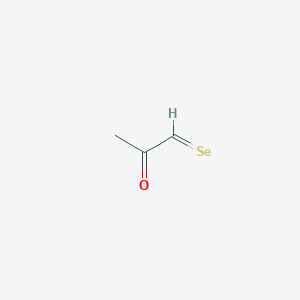
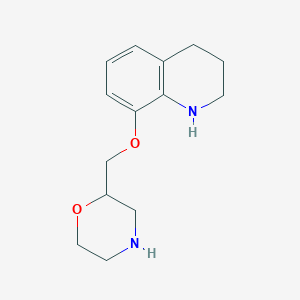
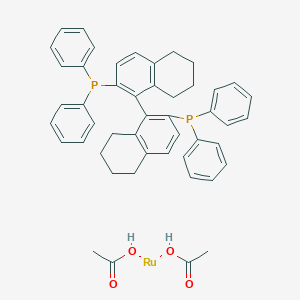
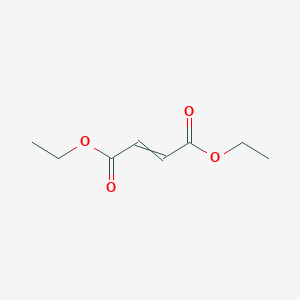
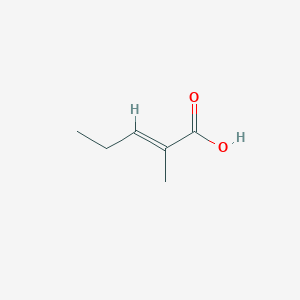
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
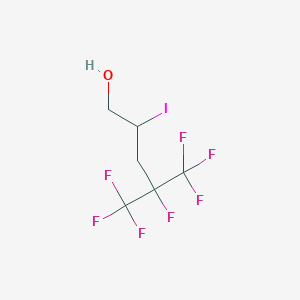
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
